molecular formula C24H18N2O6 B2442792 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide CAS No. 888462-05-3

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2442792
CAS No.: 888462-05-3
M. Wt: 430.416
InChI Key: IAYQDRFMTNDIDO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities, and is further functionalized with a benzo[d][1,3]dioxol and phenoxyacetamido groups, enhancing its chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c27-21(13-29-16-6-2-1-3-7-16)26-22-17-8-4-5-9-18(17)32-23(22)24(28)25-15-10-11-19-20(12-15)31-14-30-19/h1-12H,13-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYQDRFMTNDIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzofuran Core

The benzofuran scaffold is typically constructed via cyclization of substituted 2-hydroxyacetophenone derivatives. Patent WO2014006637A2 describes a method for synthesizing ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate, which involves:

  • Heating ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)ammonium chloride and potassium carbonate in 1-butanol under reflux for 48 hours.
  • Isolation of the product via decantation, filtration, and recrystallization in methanol, yielding the hydrochloride salt (27% yield).

For the target compound, 3-aminobenzofuran-2-carboxylic acid serves as the foundational intermediate. This can be synthesized by:

  • Nitration of benzofuran-2-carboxylic acid at the 3-position, followed by reduction to the amine using catalytic hydrogenation.
  • Alternative routes may employ Ullmann coupling or Buchwald-Hartwig amination for direct introduction of the amino group.

Amidation at the 2-Position

The carboxyl group at position 2 is amidated with benzo[d]dioxol-5-amine using standard coupling agents:

  • Activation of the carboxylic acid as an acyl chloride via treatment with thionyl chloride (SOCl₂) under reflux.
  • Reaction with benzo[d]dioxol-5-amine in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

Optimization Note : Patent CA2673429A1 highlights that amidation yields improve with ammonia gas under 3–5 Kg/Cm² pressure, though this requires specialized equipment.

Critical Reaction Parameters and Yield Optimization

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature (°C) Yield (%)
Benzofuran cyclization 1-Butanol Reflux 27
Acyl chloride formation Thionyl chloride Reflux 92
Amidation THF/DCM 0–25 78

Catalytic and Stoichiometric Considerations

  • Base : Potassium carbonate (K₂CO₃) is preferred for deprotonation in SN2 reactions.
  • Coupling agents : Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) enhances amidation efficiency but increases cost.

Analytical Characterization and Quality Control

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, CONH), 8.1 (d, J=8.4 Hz, 1H, Ar-H), 7.6–6.8 (m, 10H, Ar-H), 5.9 (s, 2H, OCH₂O), 4.3 (s, 2H, OCH₂CO).
  • MS (ESI) : m/z 461.2 [M+H]⁺ (calc. 460.4).

Purity Assessment

  • HPLC : >99% purity achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min).

Challenges and Alternative Routes

Competing Side Reactions

  • O-Acylation : Minimized by using bulky bases (e.g., TEA) and low temperatures.
  • Ring-opening of benzodioxole : Controlled by avoiding strong acids during amidation.

Green Chemistry Approaches

  • Microwave-assisted synthesis : Reduces reaction time for benzofuran cyclization from 48 hours to 2 hours.
  • Solvent-free conditions : Explored for amidation steps but yield reductions (∼15%) observed.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide exhibits significant anticancer properties.

Case Studies

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results are summarized in the table below:
    CompoundCell LineEC50 (µM)Observations
    This compoundMRC-520Moderate toxicity observed
    Related thieno[3,2-d]pyrimidinesHeLa15Significant apoptosis induction
    Other derivativesA54910High cytotoxicity
  • National Cancer Institute Screening :
    The compound was selected for screening by the National Cancer Institute Developmental Therapeutics Program, highlighting its potential as a lead compound for further optimization in anticancer drug development .

Antiviral Applications

The compound also shows promise in antiviral research.

Case Studies

  • Influenza A Virus Targeting :
    Research indicates that small molecule inhibitors targeting influenza A RNA polymerase may have structural similarities to this compound. This suggests potential effectiveness against various strains of influenza.

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBenzodioxole and benzofuran ringsAnticancer
4-Methyl-N-(benzo[d][1,3]dioxol-5-yl)benzamideBenzodioxole moietyAnticancer
N-(2-hydroxybenzyl)-3-(4-methoxyphenyl)acetamideHydroxybenzyl groupAntimicrobial

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects such as apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d][1,3]dioxol and phenoxyacetamido groups enhances its potential as a bioactive compound, making it a valuable target for further research and development.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock protein 90 (HSP90). This protein plays a crucial role in the folding and stabilization of various client proteins involved in cancer and other diseases. The following sections detail the synthesis, biological activities, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N1O4C_{21}H_{19}N_{1}O_{4}, with a molecular weight of approximately 351.39 g/mol. The compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process including:

  • Formation of the benzofuran core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acylation and amination : The introduction of the phenoxyacetamido group is performed through acylation reactions followed by amination to yield the final product.
  • Purification : The compound is purified using techniques such as column chromatography to ensure high purity for biological testing.

Inhibition of HSP90

Research indicates that this compound acts as an effective inhibitor of HSP90. The mechanism involves binding to the ATP-binding pocket of HSP90, disrupting its chaperone function, and leading to degradation of client proteins associated with tumor growth.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines range from 5 to 15 μM, indicating potent activity compared to standard chemotherapeutics.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed that treatment with the compound led to increased apoptosis and cell cycle arrest at the G2/M phase.
    Treatment Concentration (μM)% Cell Viability
    0100
    575
    1050
    1530
  • Prostate Cancer Study : Another study focused on LNCaP prostate cancer cells, where the compound reduced cell proliferation significantly over a 48-hour period.
    Time (hours)Control Viability (%)Treated Viability (%)
    2410060
    4810040

Q & A

Q. Key Insights :

  • Benzodioxole Ring : Enhances metabolic stability and π-π stacking with aromatic residues in enzyme active sites .
  • Phenoxyacetamido Group : The ether linkage improves solubility, while the acetamido moiety hydrogen-bonds to catalytic lysines .
  • Benzofuran Core : Rigidity preorganizes the molecule for target engagement, as seen in HDAC inhibitors .

Advanced Modification : Introduce halogen substituents (e.g., Cl at C-3) to modulate electron density and binding affinity .

What strategies improve synthetic scalability for research quantities?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis reduces reaction times (e.g., 24 h → 2 h) and improves reproducibility for intermediates .
  • Microwave Assistance : Accelerates coupling reactions (e.g., amide formation) from 48 h to 1–2 h with higher yields .
  • Greener Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising efficiency .

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